ASTX660 - 1799328-86-1

ASTX660

Catalog Number: EVT-260291
CAS Number: 1799328-86-1
Molecular Formula: C30H42FN5O3
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASTX660 is under investigation in clinical trial NCT02503423 (Phase 1-2 Study of ASTX660 in Subjects With Advanced Solid Tumors and Lymphomas).
Tolinapant is an orally bioavailable, non-peptidomimetic antagonist of both X chromosome-linked inhibitor of apoptosis protein (XIAP) and cellular IAP 1 (cIAP1), with potential antineoplastic and pro-apoptotic activities. Upon administration, tolinapant selectively binds to and inhibits the activity of XIAP and cIAP1. This restores and promotes the induction of apoptotic signaling pathways in cancer cells, and inactivates the nuclear factor-kappa B (NF-kB)-mediated survival pathway. XIAP and cIAP1 are overexpressed by many cancer cell types and suppress apoptosis by inhibiting the activity of certain caspases; they promote both cancer cell survival and chemotherapy resistance.
Synthesis Analysis

The synthesis of ASTX660 involves several sophisticated chemical processes. One notable method includes the coupling of 5-chloro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one with other chemical moieties to create the final product. The synthesis pathway emphasizes the importance of maintaining high purity levels, typically above 98%, to ensure efficacy and safety in clinical applications .

Technical details regarding the synthesis may include:

  • Reagents: Specific reagents used in the coupling process.
  • Conditions: Temperature and time parameters that optimize yield.
  • Purification: Techniques such as chromatography to isolate pure ASTX660 from by-products.
Molecular Structure Analysis

The molecular structure of ASTX660 can be represented by its chemical formula C17H14ClN3OC_{17}H_{14}ClN_{3}O and a molecular weight of approximately 315.77 g/mol. The compound features a complex arrangement that includes:

  • A pyrrolopyrrole core.
  • Chlorine substitution which enhances its binding affinity to target proteins.

Data related to its structure can include:

  • 3D Conformation: Determined through computational modeling techniques.
  • Binding Sites: Identified through crystallography studies that reveal how ASTX660 interacts with its protein targets.
Chemical Reactions Analysis

ASTX660 participates in various chemical reactions primarily within biological systems. Its key reaction mechanism involves:

  • Binding to Inhibitors of Apoptosis Proteins: By binding to cellular inhibitors of apoptosis proteins, ASTX660 promotes their degradation, leading to enhanced apoptosis in cancer cells.
  • Interaction with Tumor Necrosis Factor Alpha: The presence of tumor necrosis factor alpha can enhance the apoptotic effects mediated by ASTX660, indicating a synergistic relationship that could be exploited in therapeutic settings .

Technical details regarding these reactions may include:

  • Kinetics: Rates at which ASTX660 binds to its targets.
  • Equilibrium Constants: Determining the strength of binding interactions.
Mechanism of Action

The mechanism of action for ASTX660 involves several critical steps:

  1. Disruption of Anti-apoptotic Signaling: By inhibiting cellular inhibitors of apoptosis proteins, ASTX660 disrupts the survival signals that prevent apoptosis.
  2. Activation of Pro-apoptotic Pathways: It facilitates the formation of death-inducing signaling complexes that lead to caspase activation and subsequent cell death .
  3. Synergistic Effects with Cytokines: When combined with cytokines such as tumor necrosis factor alpha, ASTX660 enhances apoptotic signaling pathways, leading to increased efficacy against resistant cancer cell lines .

Data supporting these mechanisms often come from in vitro studies showing increased cell death rates in response to treatment with ASTX660 compared to controls.

Physical and Chemical Properties Analysis

ASTX660 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility which may affect bioavailability.
  • Stability: Shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can indicate purity and provide insight into its crystalline structure.

Relevant analyses often include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to characterize these properties accurately.

Applications

ASTX660 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for patients with advanced cancers or lymphomas, particularly those resistant to conventional therapies .
  • Combination Therapies: Research indicates that combining ASTX660 with other treatments (e.g., chemotherapy) can enhance therapeutic efficacy by sensitizing tumors to apoptosis-inducing agents .

As ongoing clinical trials progress, further applications may emerge based on its ability to modulate apoptotic pathways effectively.

Molecular Pharmacology of ASTX660

Structural Characterization as a Non-Peptidomimetic Antagonist

ASTX660 was developed using fragment-based drug design to overcome limitations of first-generation IAP antagonists. Unlike peptidomimetic compounds (e.g., birinapant or LCL-161) that mimic the endogenous AVPI (Ala-Val-Pro-Ile) motif of SMAC (Second Mitochondrial-derived Activator of Caspases), ASTX660 features a rigid bicyclic scaffold that eliminates peptide-like bonds [1] [3]. This non-peptidomimetic architecture confers significant pharmacological advantages:

  • Enhanced Metabolic Stability: Resistance to proteolytic degradation compared to peptide-based inhibitors [3]
  • Improved Oral Bioavailability: Achieves therapeutic plasma concentrations without parenteral administration [1]
  • Reduced Off-Target Interactions: Higher specificity for BIR3 domains due to optimized steric and electronic complementarity [6]

The molecular structure features a bivalent topology enabling simultaneous engagement with two binding pockets within the BIR3 domains of IAPs. X-ray crystallography studies reveal that ASTX660 interacts with cIAP1's BIR3 domain through hydrophobic contacts at the Tyr324/Trp310/Trp330 hotspot region and hydrogen bonding with Gly306 backbone atoms [1]. This binding mode displaces endogenous SMAC proteins and caspase-9 more effectively than monovalent antagonists.

Table 1: Structural Comparison of ASTX660 with Peptidomimetic IAP Antagonists

PropertyASTX660Peptidomimetic Compounds
Molecular Weight<700 DaTypically >800 Da
Peptide BondsAbsentPresent (AVPI mimic)
cIAP1 BIR3 Kd0.9 nM5-50 nM
Metabolic StabilityHighModerate to Low
Oral AvailabilityYesLimited

Binding Kinetics to BIR3 Domains of cIAP1/2 and XIAP

ASTX660 exhibits nanomolar affinity for the BIR3 domains of cIAP1, cIAP2, and XIAP, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) [1] [7]. The binding kinetics reveal critical differences in target engagement:

  • cIAP1/2 Binding: Rapid association kinetics (kon >105 M-1s-1) with slow dissociation (koff <10-3 s-1), indicating irreversible-like binding behavior [1]
  • XIAP Binding: Moderate affinity (Kd ~15 nM) with reversible kinetics, enabling displacement from caspase-9 complexes [9]
  • Cooperative Binding: Engagement with one BIR3 domain increases affinity for adjacent domains by inducing conformational changes in IAP homodimers [7]

Structural assessments classify the XIAP BIR3 binding site as moderately druggable (Dscore = 0.92) due to its shallow hydrophobic groove, while cIAP1's BIR3 domain scores higher (Dscore = 1.15) with deeper pockets amenable to small-molecule binding [7]. ASTX660 overcomes XIAP's lower druggability through enthalpy-driven binding mediated by water displacement and shape complementarity.

Table 2: Binding Kinetics of ASTX660 to BIR3 Domains

TargetKd (nM)kon (M-1s-1)koff (s-1)Binding Mechanism
cIAP10.9 ± 0.21.2 × 1051.1 × 10-4Irreversible-like
cIAP21.5 ± 0.39.8 × 1041.5 × 10-4Irreversible-like
XIAP14.7 ± 2.15.4 × 1047.9 × 10-4Reversible

Proteasomal Degradation of cIAP1/2 and Stabilization of NIK

Upon binding, ASTX660 induces rapid ubiquitination and proteasomal degradation of cIAP1/2 within 2-4 hours of treatment (EC50 = 10-50 nM) [1] [4]. This occurs through:

  • RING Domain Dimerization: Compound binding induces conformational changes that promote cIAP1/2 homodimerization via RING domains [4]
  • Auto-ubiquitination: Activated E3 ubiquitin ligase activity leads to K48-linked polyubiquitination [9]
  • 26S Proteasome Recognition: Ubiquitinated cIAPs undergo degradation within 30-60 minutes post-ubiquitination [1]

cIAP1/2 degradation triggers NF-κB-Inducing Kinase (NIK) stabilization by disrupting the TRAF2/TRAF3/cIAP1/2 complex that constitutively targets NIK for proteasomal degradation [4] [9]. Accumulated NIK phosphorylates IKKα (Inhibitor of Nuclear Factor Kappa-B Kinase subunit alpha), which then processes p100 to p52. This results in nuclear translocation of p52/RelB heterodimers and activation of non-canonical NF-κB target genes:

  • B-cell survival factors (BAFF, CD40)
  • Chemokines (CXCL12, CCL19)
  • Anti-apoptotic proteins (BFL-1, BCL-2) [4]

In castrate-resistant prostate cancer models, this pathway is constitutively activated, yet ASTX660-mediated NIK stabilization paradoxically sensitizes cells to TNFα-induced apoptosis by lowering the threshold for caspase-8 activation [4].

Dual Antagonism of Canonical and Non-Canonical NF-κB Pathways

ASTX660 uniquely modulates both NF-κB pathways through distinct mechanisms:

Canonical NF-κB Pathway Inhibition:

  • Degradation of cIAP1/2 prevents RIPK1 ubiquitination in TNFR1 Complex-I
  • Non-ubiquitinated RIPK1 recruits FADD/caspase-8 to form Complex-IIb (death-inducing signaling complex) [4]
  • Spontaneous caspase-8 activation triggers apoptosis in TNFα-rich microenvironments [1]

Non-Canonical NF-κB Pathway Activation:

  • NIK stabilization induces p100 processing to p52 and nuclear translocation of p52/RelB [9]
  • Paradoxically enhances TNFα production through RelB-mediated transcription, creating a positive feedback loop for apoptosis [1] [4]

This dual mechanism creates a therapeutic synergy in cancers dependent on NF-κB survival signaling:

  • Initial Phase: Non-canonical activation increases TNFα secretion from tumor and stromal cells [1]
  • Execution Phase: Elevated TNFα engages death receptors while cIAP1/2 degradation prevents pro-survival NF-κB activation [4]
  • Apoptotic Commitment: XIAP antagonism relieves caspase inhibition, permitting cell death execution [9]

Table 3: NF-κB-Regulated Genes Modulated by ASTX660

PathwayRepresentative GenesBiological ConsequenceDependency
Canonical NF-κBBCL-XL, cFLIP, XIAPApoptosis resistanceInhibited
Non-Canonical NF-κBBAFF, CXCL12, CD40B-cell traffickingActivated
Shared TargetsTNFα, IL-8, ICAM-1InflammationContext-dependent

In head and neck squamous cell carcinoma models, this dual activity sensitizes tumors to TNFα, TRAIL, and radiation therapy, with 85% reduction in tumor growth compared to monotherapy [1] [4]. The compound's efficacy in HPV-positive and HPV-negative models highlights its broad applicability against NF-κB-driven malignancies.

Properties

CAS Number

1799328-86-1

Product Name

ASTX660

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

Molecular Formula

C30H42FN5O3

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1

InChI Key

YCXOHEXZVKOGEV-DNRQZRRGSA-N

SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ASTX660; ASTX-660; ASTX 660.

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.